

# Application Notes and Protocols for NAP (Davunetide) in Schizophrenia Research Models

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## Compound of Interest

Compound Name: 25N-N1-Nap

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## Introduction

These application notes provide a comprehensive overview of the use of NAP (davunetide), an eight-amino-acid peptide (NAPVSIPQ), in preclinical and clinical research models of schizophrenia. Initially, it is presumed that the query "**25N-N1-Nap**" contains a typographical error and refers to the well-documented neuroprotective peptide NAP, also known as davunetide. This document details its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for its application in schizophrenia-related research.

NAP is a fragment of the activity-dependent neuroprotective protein (ADNP) and has been investigated for its therapeutic potential in neurodegenerative and neuropsychiatric disorders, with a particular focus on mitigating cognitive deficits associated with schizophrenia.<sup>[1][2]</sup> Its primary mechanism of action is believed to be the enhancement of microtubule stability and the promotion of synaptic plasticity, both of which are implicated in the pathophysiology of schizophrenia.<sup>[1][3][4]</sup>

## Mechanism of Action

NAP's neuroprotective and cognitive-enhancing effects are attributed to its interaction with the neuronal cytoskeleton, specifically microtubules. Microtubule dysfunction has been linked to schizophrenia, and NAP appears to address this pathology through several mechanisms:

- **Microtubule Stabilization:** NAP enhances the interaction between the microtubule-associated protein Tau and tubulin, promoting microtubule assembly and stability.[5] This is crucial for maintaining neuronal structure, axonal transport, and synaptic integrity. In preclinical models, NAP has been shown to protect microtubules from disruption.[6]
- **Synaptic Plasticity and Neuroprotection:** NAP has been shown to promote dendritic spine formation, which is essential for synaptic plasticity.[5] Dysregulated synaptic plasticity is a key feature in the pathophysiology of schizophrenia.[3][7] Furthermore, NAP is thought to exert neuroprotective effects through the activation of pro-survival signaling pathways, including the PI-3K/Akt and MAPK/MEK1 pathways.[6]
- **Gene Regulation:** As a fragment of ADNP, a protein involved in chromatin remodeling, NAP may also influence the expression of genes crucial for brain development and neuronal function.[6][8]

## Quantitative Data Summary

The following tables summarize the key quantitative data from a notable Phase IIa clinical trial of davunetide in patients with schizophrenia.

Table 1: Clinical Trial Demographics and Dosing

Parameter	Details
Study Design	12-week, multicenter, double-blind, parallel-group, randomized clinical trial
Participant Population	63 outpatients with schizophrenia
Treatment Arms	1. Davunetide 5 mg/day (intranasal) 2. Davunetide 30 mg/day (intranasal) 3. Placebo
Primary Outcome Measure	MATRICES Consensus Cognitive Battery (MCCB)
Secondary Outcome	UCSD Performance-based Skills Assessment (UPSA), Schizophrenia Cognition Rating Scale (SCoRS)

Source: Javitt et al., 2012[9][10]

Table 2: Efficacy of Davunetide on Cognitive and Functional Measures

Outcome Measure	Davunetide 5 mg vs. Placebo (Effect Size, d)	Davunetide 30 mg vs. Placebo (Effect Size, d)	Statistical Significance (p- value)
MCCB Composite Score Change	0.34	0.21	p = 0.45 (not significant)
UPSA Total Score Change	0.74	0.48	p = 0.048 (significant)
SCoRS Total Score Change	Not significant	Not significant	Not reported

Source: Javitt et al., 2012[9][10]

Table 3: Exploratory Neuroimaging (<sup>1</sup>H-MRS) Findings in a Sub-study

Metabolite Ratio (in DLPFC)	High-Dose Davunetide (30 mg) vs. Placebo	Statistical Significance (p- value)
NAA/Cr Change	Trend towards an 8.0% increase	p = 0.072
Choline/Cr Change	7.9% increase	p = 0.040

Source: Jarskog et al., 2013[11]

## Experimental Protocols

The following are detailed methodologies for key experiments involving NAP (davunetide) in schizophrenia research models.

### Protocol 1: Preclinical Evaluation of NAP in a Microtubule-Deficient Mouse Model of Schizophrenia

This protocol is based on studies using the Stable Tubule-Only Polypeptide (STOP)-deficient mouse model, which exhibits schizophrenia-like behaviors.[\[1\]](#)[\[2\]](#)

#### 1. Animal Model:

- Use heterozygous STOP-deficient mice (STOP+/-) and wild-type littermates as controls.
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### 2. NAP (Davunetide) Administration:

- Prepare a solution of NAP in sterile saline.
- Administer NAP intranasally daily for a period of at least 4 weeks. A typical dose is 1 µg in 10 µl of saline.
- Administer an equivalent volume of saline to the control and placebo groups.

#### 3. Behavioral Assays:

- Locomotor Activity: Assess hyperactivity, a common phenotype in this model, using an open-field test. Record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
- Cognitive Function: Evaluate visual memory using the novel object recognition test. Acclimatize mice to the testing arena, then expose them to two identical objects. After a retention interval, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.

#### 4. Data Analysis:

- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare behavioral outcomes between the different treatment groups (wild-type + saline, STOP+/- + saline, STOP+/- + NAP).

## Protocol 2: Clinical Investigation of Davunetide for Cognitive Impairment in Schizophrenia

This protocol is a generalized representation of the Phase IIa clinical trial design.[\[9\]](#)[\[12\]](#)

#### 1. Study Population:

- Recruit clinically stable outpatients with a confirmed diagnosis of schizophrenia.
- Establish baseline cognitive and functional performance using standardized assessment tools.

## 2. Treatment Regimen:

- Randomize participants into three arms:
- Davunetide 5 mg/day (administered as a single intranasal spray).
- Davunetide 30 mg/day (administered as two intranasal sprays of 15 mg each).
- Placebo (administered as an identical intranasal spray).
- The treatment duration is 12 weeks.
- Participants should continue their standard antipsychotic medication throughout the trial.

## 3. Outcome Assessments:

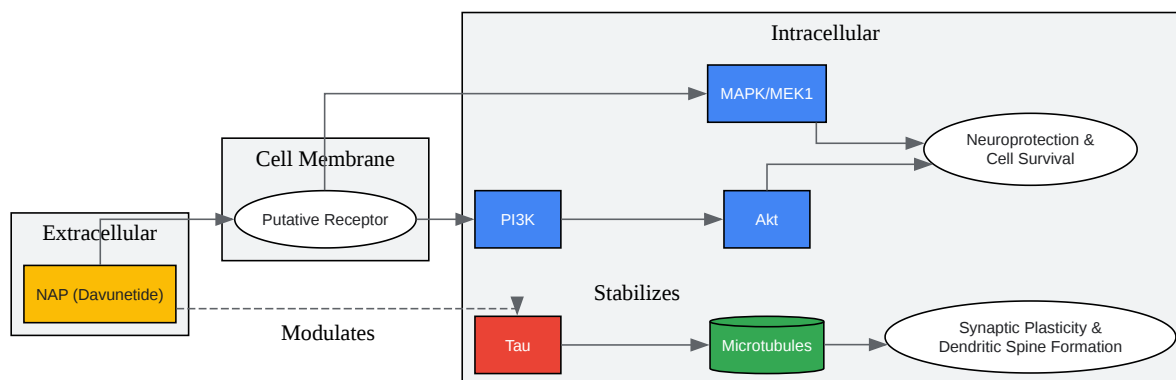
- Primary Endpoint: Measure the change in the composite score of the MATRICS Consensus Cognitive Battery (MCCB) from baseline to week 12.
- Secondary Endpoints:
- Assess the change in the UCSD Performance-based Skills Assessment (UPSA) total score.
- Evaluate changes in the Schizophrenia Cognition Rating Scale (SCoRS).
- Exploratory Measures (Optional):
- Conduct proton magnetic resonance spectroscopy ( $^1\text{H}$ -MRS) of the dorsolateral prefrontal cortex (DLPFC) at baseline and at week 12 to measure changes in N-acetylaspartate (NAA)/Creatine (Cr) and Choline/Cr ratios.

## 4. Data Analysis:

- Use mixed-model repeated measures (MMRM) analysis to compare the change from baseline in outcome measures between the davunetide and placebo groups.
- Calculate effect sizes (Cohen's d) to determine the magnitude of the treatment effect.

# Visualizations

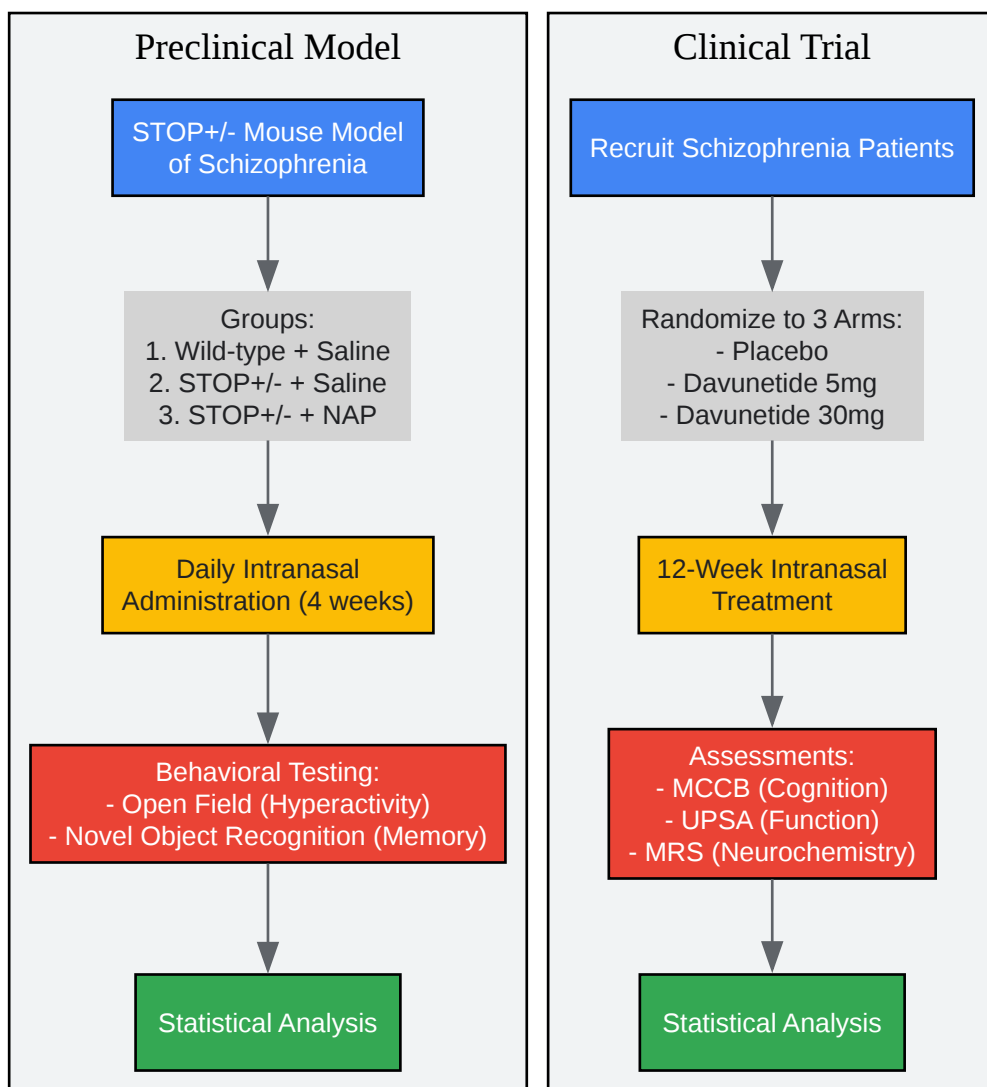
## Signaling Pathways



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Caption: Proposed signaling pathway of NAP (davunetide).

## Experimental Workflow



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Caption: Workflow for preclinical and clinical research of NAP.

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## References

- 1. Microtubules, schizophrenia and cognitive behavior: preclinical development of davunetide (NAP) as a peptide-drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAP (davunetide) enhances cognitive behavior in the STOP heterozygous mouse--a microtubule-deficient model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity in schizophrenia pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Microtubule-Associated Protein 2 Immunoreactivity Linked to Dendritic Spine Loss in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mapping the Consequences of Impaired Synaptic Plasticity in Schizophrenia through Development: An Integrative Model for Diverse Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Effect of the neuroprotective peptide davunetide (AL-108) on cognition and functional capacity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Effects of davunetide on N-acetylaspartate and choline in dorsolateral prefrontal cortex in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IIa Clinical Data Confirms Potential of Allon Therapeutics, Inc.'s Davunetide as a Treatment for Cognitive Impairment in Schizophrenia Patients - BioSpace [biospace.com]
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